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Compound of Interest

Compound Name: Iliparcil

Cat. No.: B151815 Get Quote

Disclaimer: Information regarding a compound specifically named "Iliparcil" is not publicly

available. This guide will focus on the antithrombotic properties of Odiparcil, a compound with a

similar name that was initially developed for the prevention of thrombosis. It is presumed that

"Iliparcil" may be a related compound, a developmental codename, or a synonym for

Odiparcil. This document is intended for researchers, scientists, and drug development

professionals.

Introduction
Thrombotic disorders, including venous and arterial thrombosis, are a leading cause of

morbidity and mortality worldwide. The development of novel antithrombotic agents with

improved efficacy and safety profiles is a critical area of pharmaceutical research. Odiparcil

(formerly known as IVA336) is a first-in-class, orally bioavailable small molecule that was

initially investigated for its antithrombotic potential before its development was redirected

towards the treatment of mucopolysaccharidosis (MPS). This guide provides a comprehensive

overview of the antithrombotic properties of Odiparcil, detailing its unique mechanism of action,

preclinical and clinical data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Novel Approach to
Anticoagulation
Odiparcil represents a novel approach to anticoagulation by modulating the synthesis of

glycosaminoglycans (GAGs). Unlike direct or indirect thrombin inhibitors, Odiparcil acts as a
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substrate for β-1,4-galactosyltransferase 7 (β4GalT7), an enzyme involved in GAG

biosynthesis. This action diverts the synthesis of endogenous GAGs towards the production of

soluble, circulating dermatan sulfate (DS) and chondroitin sulfate (CS).[1][2]

The antithrombotic effect of Odiparcil is primarily mediated by the newly synthesized dermatan

sulfate. Circulating DS potentiates the activity of heparin cofactor II (HCII), a natural inhibitor of

thrombin (Factor IIa).[3][4][5] By activating HCII, Odiparcil indirectly inhibits thrombin, a key

enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin and

platelet activation. This targeted inhibition of thrombin reduces the propensity for thrombus

formation.
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Caption: Proposed mechanism of action of Odiparcil.
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Quantitative Data Summary
While detailed quantitative data from the initial antithrombotic clinical trials are limited in publicly

available resources, the following tables summarize the key findings from preclinical and

clinical investigations.

Table 1: Preclinical Antithrombotic Activity of Odiparcil
Paramete
r

Species Model
Odiparcil
Dose

Comparat
or

Key
Findings

Referenc
e

Thrombus

Weight
Rat

Venous

Thrombosi

s

Not

specified
Warfarin

Odiparcil

demonstrat

ed

antithromb

otic effects

in a rat

model of

venous

thrombosis

.

In Vitro

GAG

Secretion

Bovine

Aortic

Endothelial

Cells

Cell

Culture
0.01-10 µM -

Stimulated

secretion

of sulfated

GAGs,

mainly

CS/DS.

Intracellula

r GAG

Reduction

Human

MPS VI

Fibroblasts

Cell

Culture

~1 µM

(EC50)
-

Efficiently

reduced

intracellular

chondroitin

sulfate

accumulati

on.
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Table 2: Clinical Development of Odiparcil for
Thrombosis Prevention

Phase
Number of
Subjects

Duration Doses
Key
Outcomes

Reference

Phase I
~700 healthy

volunteers
Up to 14 days Not specified

Good safety

and

tolerability

profile.

Phase II

~1100 adult

subjects at

risk of

thrombosis

Up to 16

weeks

250 mg and

500 mg twice

daily

Continued to

show a good

safety profile.

Pharmacokin

etic profiles

were

consistent.

Experimental Protocols
Detailed experimental protocols for the antithrombotic characterization of Odiparcil are not fully

available in the public domain. Therefore, this section outlines representative, standard

methodologies for evaluating a novel antithrombotic agent with a mechanism of action similar

to Odiparcil.

In Vivo Venous Thrombosis Model (Rat)
This model is crucial for assessing the in vivo efficacy of a novel antithrombotic agent.

Objective: To evaluate the ability of the test compound to prevent thrombus formation in a rat

model of venous stasis.

Methodology:

Animal Preparation: Male Sprague-Dawley rats are anesthetized.
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Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava

(IVC). All side branches of the IVC are ligated.

Thrombosis Induction: A ligature is placed around the IVC just below the renal veins.

Thrombosis can be induced by complete ligation (stasis) or by a combination of stasis and

endothelial injury (e.g., application of ferric chloride).

Drug Administration: The test compound (e.g., Odiparcil) or vehicle is administered orally at

predetermined times before the surgical procedure. A positive control, such as warfarin, is

typically included.

Thrombus Evaluation: After a set period (e.g., 24-48 hours), the thrombosed segment of the

IVC is excised, and the thrombus is carefully removed and weighed.

Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing

the mean thrombus weight in the treated groups to the vehicle control group.

Heparin Cofactor II (HCII) Activity Assay
This assay is essential to confirm the proposed mechanism of action involving HCII activation.

Objective: To measure the potentiation of HCII-mediated thrombin inhibition by the test

compound in plasma.

Methodology:

Sample Preparation: Platelet-poor plasma is prepared from blood collected in sodium citrate.

Assay Principle: The assay is a chromogenic substrate-based method.

Procedure: a. Patient plasma is incubated with dermatan sulfate (to specifically activate

HCII) and a known amount of excess thrombin. b. The test compound can be added to

assess its ability to enhance this reaction. c. The residual thrombin activity is measured by

adding a chromogenic substrate that releases a colored compound upon cleavage by

thrombin. d. The color intensity is measured spectrophotometrically and is inversely

proportional to the HCII activity.

Data Analysis: The results are compared to a standard curve to determine the HCII activity.
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Thrombin Generation Assay (TGA)
The TGA provides a global assessment of the coagulation potential of plasma and can be used

to evaluate the effect of an anticoagulant.

Objective: To measure the effect of the test compound on the overall dynamics of thrombin

generation in plasma.

Methodology:

Sample Preparation: Platelet-poor plasma is used.

Assay Principle: The assay measures the real-time generation of thrombin using a

fluorogenic substrate.

Procedure: a. Plasma is incubated with the test compound or vehicle. b. Thrombin

generation is initiated by adding a trigger solution containing tissue factor and phospholipids.

c. A fluorogenic substrate for thrombin is added, and the fluorescence is monitored over time.

Data Analysis: Key parameters of the thrombin generation curve are analyzed, including the

lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential

(ETP).

Experimental Workflow Diagram
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Caption: General experimental workflow for antithrombotic drug development.

Conclusion
Odiparcil represents a novel class of antithrombotic agents with a unique mechanism of action

that involves the modulation of GAG synthesis and subsequent activation of heparin cofactor II.

Preclinical and early clinical studies have demonstrated its potential as a safe and effective oral

antithrombotic. Although its development for thrombosis has been discontinued in favor of its

potential in treating mucopolysaccharidosis, the data gathered provides valuable insights for

the development of future antithrombotic therapies targeting the GAG biosynthesis pathway.

Further research to fully elucidate the quantitative aspects of its antithrombotic effects and

bleeding profile would be of significant interest to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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